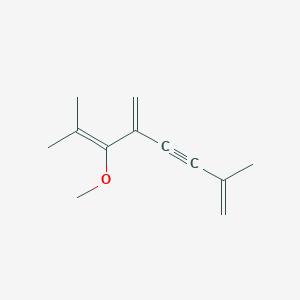
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a combination of double and triple bonds. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor with a methoxy-substituted alkyl halide under basic conditions. The reaction conditions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: Alkyl halides, bases like NaH or KOtBu.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-methyleneocta-2,7-dien-4-one: Shares similar structural features but differs in functional groups.
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: Another structurally related compound with different stereochemistry and functional groups.
Uniqueness
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne is unique due to its combination of methoxy, methyl, and alkyne groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
88092-40-4 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
6-methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne |
InChI |
InChI=1S/C12H16O/c1-9(2)7-8-11(5)12(13-6)10(3)4/h1,5H2,2-4,6H3 |
InChI-Schlüssel |
FXNJCSATGOCTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=C)C#CC(=C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















